methyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride
Description
Methyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride (CAS: 252932-49-3) is a hydrochloride salt of a pyrrole derivative with an amino group at the 3-position and a methyl ester at the 2-position. Its molecular formula is C₆H₉ClN₂O₂ (molecular weight: 178.6 g/mol) . The compound is a key intermediate in medicinal chemistry, particularly in the synthesis of antitumor agents such as 4-pyrrylamino quinazoline derivatives . Its synthesis involves cyclization under basic conditions (e.g., sodium ethylate) followed by salification with HCl, yielding up to 82% purity . The hydrochloride form enhances solubility and stability, making it suitable for nucleophilic substitution reactions in drug discovery pipelines .
Properties
IUPAC Name |
methyl 3-amino-1H-pyrrole-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c1-10-6(9)5-4(7)2-3-8-5;/h2-3,8H,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRLXARYATYPRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2445785-15-7 | |
| Record name | methyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride typically involves the reaction of methyl 3-amino-1H-pyrrole-2-carboxylate with hydrochloric acid. The process can be carried out under mild conditions, often at room temperature, to yield the hydrochloride salt. The reaction is straightforward and does not require complex reagents or catalysts .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using batch or continuous flow processes. The use of automated systems ensures consistent quality and high yield. The compound is typically purified through recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
methyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, secondary amines, and substituted pyrroles. These products have various applications in pharmaceuticals and materials science .
Scientific Research Applications
methyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride is used extensively in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of methyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also participate in electron transfer reactions, affecting cellular redox states .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Differences
Ester Group Variation: Methyl vs. ethyl esters influence lipophilicity.
Substituent Position: The amino group at C3 (methyl/ethyl compounds) vs. C4 (ethyl 4-amino) alters electronic distribution and hydrogen-bonding capacity. For example, the C3 amino group in methyl/ethyl derivatives is critical for forming hydrogen bonds with quinazoline targets in antitumor agents .
Q & A
Q. What are the common synthetic routes for methyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride, and how are intermediates characterized?
Synthesis typically involves multi-step organic reactions, such as condensation of ethyl 3-methyl-1H-pyrrole-2-carboxylate with halogenated or fluorinated acyl chlorides under anhydrous conditions. Key intermediates are purified via column chromatography and characterized using -NMR (300–400 MHz, DMSO-d) and ESI-MS to confirm structural integrity. For example, δ 12.52 (s, 1H) in -NMR confirms the pyrrole NH group, while ESIMS m/z 402.2 ([M+1]) validates molecular weight .
Q. What safety protocols are essential when handling this compound?
The compound may cause skin/eye irritation (H315). Researchers must use PPE (gloves, goggles), work in a fume hood, and avoid inhalation (P261). Storage should be in airtight containers at RT, protected from light and moisture, as degradation products can affect experimental reproducibility .
Q. How is the compound’s purity validated in pharmaceutical research?
Purity is assessed via HPLC (>95% purity threshold) and LCMS. For example, a retention time of 97.34% in reverse-phase HPLC with UV detection at 254 nm ensures minimal impurities. Mass spectrometry (e.g., ESIMS m/z 311.1) confirms molecular identity .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of methyl 3-amino-1H-pyrrole-2-carboxylate derivatives?
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms predict feasible intermediates and transition states. For instance, ICReDD’s workflow combines computational screening of reaction conditions (e.g., solvent polarity, temperature) with experimental validation, reducing trial-and-error cycles by 40–60% .
Q. How do researchers resolve contradictions in spectral data during structural elucidation?
Discrepancies between experimental and predicted NMR shifts (e.g., unexpected δ 7.57 ppm for pyrrole protons) are addressed via 2D-NMR (COSY, HSQC) to confirm coupling patterns and heteronuclear correlations. X-ray crystallography (e.g., single-crystal studies with R factor <0.054) provides definitive stereochemical validation .
Q. What strategies are used to evaluate the compound’s biological activity in enzyme inhibition studies?
Dose-response assays (IC determination) with recombinant enzymes (e.g., kinases) are conducted at 10–100 μM concentrations. Structural analogs (e.g., fluorinated pyrrolidine derivatives) are compared to identify SAR trends. For example, trifluoromethyl groups enhance binding affinity by 3–5× due to hydrophobic interactions .
Q. How is the compound integrated into material science applications?
Its electronic properties are exploited in organic semiconductors. Cyclic voltammetry (CV) reveals redox potentials (e.g., E = −1.2 V vs. Ag/AgCl), while DFT calculations correlate HOMO-LUMO gaps (∼3.5 eV) with optoelectronic performance .
Methodological Considerations
| Parameter | Typical Protocol | Key Instruments |
|---|---|---|
| Synthesis | Anhydrous DMF, 0–5°C, 12–24 h reaction time | Schlenk line, rotary evaporator |
| Purification | Silica gel chromatography (hexane/EtOAc) | Flash chromatography system |
| Characterization | -NMR (DMSO-d), ESI-MS | 400 MHz NMR spectrometer, Q-TOF MS |
| Biological Assays | Microplate reader (λ = 450 nm), RT incubation | Fluorescence plate reader |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
